molecular formula C29H39N3O4S B115937 11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine CAS No. 150214-86-1

11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine

Numéro de catalogue B115937
Numéro CAS: 150214-86-1
Poids moléculaire: 525.7 g/mol
Clé InChI: SPOYPDONIHZEFY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, including hematological malignancies. ABT-199 has shown promising results in preclinical and clinical trials as a potential treatment for various types of cancer.

Mécanisme D'action

BCL-2 is an anti-apoptotic protein that prevents programmed cell death in cancer cells. 11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine selectively binds to BCL-2 protein, disrupting its function and leading to apoptosis of cancer cells. 11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine has a high affinity for BCL-2 protein and does not bind to other anti-apoptotic proteins, making it a selective inhibitor.
Biochemical and Physiological Effects
11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine has been shown to induce apoptosis in cancer cells, leading to cell death. It has also been shown to have minimal toxicity to normal cells and tissues. 11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine has a short half-life and is rapidly cleared from the body, reducing the risk of long-term toxicity.

Avantages Et Limitations Des Expériences En Laboratoire

11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine has several advantages for lab experiments, including its high selectivity for BCL-2 protein and its ability to induce apoptosis in cancer cells. However, 11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine has limitations, including its short half-life and the potential for resistance to develop in cancer cells.

Orientations Futures

There are several future directions for 11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine research, including:
1. Combination therapy: 11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine may be used in combination with other cancer treatments, such as chemotherapy or immunotherapy, to improve efficacy.
2. Biomarker identification: Biomarkers may be identified to predict which patients will respond to 11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine treatment.
3. Resistance mechanisms: Further research is needed to understand the mechanisms of resistance to 11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine and develop strategies to overcome it.
4. New indications: 11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine may be studied for its potential in treating other types of cancer, such as solid tumors.
Conclusion
11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine is a promising cancer treatment that selectively targets BCL-2 protein, leading to apoptosis of cancer cells. It has shown efficacy in preclinical and clinical trials for various types of cancer. Further research is needed to fully understand the potential of 11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine and develop strategies to overcome its limitations.

Méthodes De Synthèse

The synthesis of 11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine involves several steps, including the condensation of 4-nitrobenzenesulfonyl chloride with 11-aminoundecanoic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then acetylated and coupled with tryptamine to form 11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine.

Applications De Recherche Scientifique

11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine has been extensively studied in preclinical and clinical trials for its potential as a cancer treatment. It has shown efficacy in various types of cancer, including chronic lymphocytic leukemia, acute myeloid leukemia, and multiple myeloma. 11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine works by selectively binding to BCL-2 protein, leading to apoptosis of cancer cells.

Propriétés

Numéro CAS

150214-86-1

Nom du produit

11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine

Formule moléculaire

C29H39N3O4S

Poids moléculaire

525.7 g/mol

Nom IUPAC

11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide

InChI

InChI=1S/C29H39N3O4S/c1-23(33)24-13-12-14-26(21-24)37(35,36)32-19-11-7-5-3-2-4-6-8-17-29(34)30-20-18-25-22-31-28-16-10-9-15-27(25)28/h9-10,12-16,21-22,31-32H,2-8,11,17-20H2,1H3,(H,30,34)

Clé InChI

SPOYPDONIHZEFY-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCCCCCCCCCC(=O)NCCC2=CNC3=CC=CC=C32

SMILES canonique

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCCCCCCCCCC(=O)NCCC2=CNC3=CC=CC=C32

Autres numéros CAS

150214-86-1

Synonymes

11-N-(3-acetylbenzenesulfonyl)undecanoyl tryptamine
ABUT-11N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.